molecular formula C20H18F2N2O3 B4795559 N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide

N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide

Cat. No. B4795559
M. Wt: 372.4 g/mol
InChI Key: FUMBJMKCIUFJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide, also known as GSK-1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, osmotic pressure, and chemical ligands. TRPV4 is widely expressed in various tissues and plays important roles in a number of physiological processes, such as thermoregulation, pain sensation, urinary bladder function, and lung and kidney function.

Mechanism of Action

TRPV4 channels are activated by a variety of stimuli, including heat, mechanical stress, osmotic pressure, and chemical ligands. Upon activation, TRPV4 channels allow the influx of cations, such as calcium and sodium, into the cell, leading to various downstream signaling events. N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide is a potent and selective agonist of TRPV4 channels, which means it can activate TRPV4 channels without affecting other ion channels. By activating TRPV4 channels, this compound can modulate various physiological processes that are regulated by TRPV4 channels.
Biochemical and physiological effects:
This compound has been shown to modulate various physiological processes that are regulated by TRPV4 channels. For example, this compound has been shown to induce calcium influx and membrane depolarization in sensory neurons, leading to the activation of nociceptors and pain sensation. This compound has also been shown to increase the contractility of bladder smooth muscle cells, leading to the modulation of urinary bladder function. In addition, this compound has been shown to modulate lung and kidney function by regulating ion and fluid transport across epithelial cells.

Advantages and Limitations for Lab Experiments

N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide has several advantages as a research tool. It is a potent and selective agonist of TRPV4 channels, which means it can activate TRPV4 channels without affecting other ion channels. It has been extensively characterized in vitro and in vivo, and its pharmacological properties are well understood. However, this compound also has some limitations. It is a synthetic compound that may not fully mimic the physiological ligands that activate TRPV4 channels in vivo. In addition, its pharmacokinetic properties, such as stability, solubility, and bioavailability, may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide and TRPV4 channels. One direction is to investigate the role of TRPV4 channels in various pathological conditions, such as chronic pain, urinary incontinence, and pulmonary edema, and to explore the therapeutic potential of TRPV4 channel modulators, including this compound. Another direction is to investigate the molecular mechanisms that regulate TRPV4 channel activity and to identify novel ligands and modulators of TRPV4 channels. Finally, the development of more selective and potent TRPV4 channel modulators, as well as the optimization of their pharmacokinetic properties, may enable the translation of TRPV4 channel modulators into clinical use.

Scientific Research Applications

N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-3-isoxazolecarboxamide has been widely used as a research tool to study the function and regulation of TRPV4 channels in various tissues and cell types. It has been shown to activate TRPV4 channels in a dose-dependent manner with an EC50 value of around 2 nM. This compound has been used to investigate the role of TRPV4 channels in pain sensation, bladder function, and lung and kidney function, among others.

properties

IUPAC Name

N-benzyl-5-[(2,6-difluorophenoxy)methyl]-N-ethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-2-24(12-14-7-4-3-5-8-14)20(25)18-11-15(27-23-18)13-26-19-16(21)9-6-10-17(19)22/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMBJMKCIUFJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NOC(=C2)COC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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